(5-(Methoxymethyl)isoxazol-3-yl)methanamine is an organic compound belonging to the isoxazole class, which features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound is characterized by the presence of a methoxymethyl group attached to the isoxazole ring at the 5-position and a methanamine group at the 3-position. Isoxazoles are known for their diverse biological activities, making them significant in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information about its structure, properties, and potential applications in scientific research.
(5-(Methoxymethyl)isoxazol-3-yl)methanamine is classified as an isoxazole derivative. Isoxazoles are often studied due to their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of (5-(Methoxymethyl)isoxazol-3-yl)methanamine typically involves several key steps:
The process generally requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reaction and confirm product identity.
The molecular formula for (5-(Methoxymethyl)isoxazol-3-yl)methanamine is . The structure consists of:
(5-(Methoxymethyl)isoxazol-3-yl)methanamine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Mechanistic studies often involve kinetic analysis to understand the reaction pathways.
The mechanism of action for (5-(Methoxymethyl)isoxazol-3-yl)methanamine primarily relates to its biological activity. It has been shown to interact with specific molecular targets within cells:
Studies have indicated that derivatives of isoxazoles often exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.
(5-(Methoxymethyl)isoxazol-3-yl)methanamine has several applications in scientific research:
This compound's unique structural features contribute significantly to its potential applications across multiple fields within chemistry and pharmacology.
The synthesis of (5-(methoxymethyl)isoxazol-3-yl)methanamine (CAS 893749-21-8) relies on regioselective strategies for constructing the isoxazole ring and introducing the 3-aminomethyl substituent. Two principal methodologies dominate:
Table 1: Comparative Analysis of Synthetic Routes to Isoxazole Core
Method | Key Reagents | Regioselectivity | Yield Range | Scalability |
---|---|---|---|---|
[3+2] Cycloaddition | Halogenoximes, functionalized alkenes | 3,5-disubstitution | 40–95% | >100 g [5] |
Suzuki Coupling | Bromoisoxazole, arylboronic acids | C5-arylation | 60–85% | ~50 g [3] |
Reductive Amination | Isoxazole aldehydes, NH₄⁺ salts | C3-aminomethylation | 45–75% | Moderate [3] |
The 5-methoxymethyl side chain is installed via two optimized pathways:
Critical to both routes is the in situ protection of the amine group. For example, Boc-protected 5-(hydroxymethyl)isoxazole-3-carboxylates undergo DIBAL-H reduction to avoid ester over-reduction, enabling selective access to alcohols for methylation [3].
The primary amine moiety is susceptible to oxidation and imine formation during synthesis. Key challenges include:
Stabilization solutions include employing Boc- or Cbz-protected intermediates and non-acidic deprotection with TMSI in CH₂Cl₂, achieving >90% amine recovery [3].
Five protecting groups have been systematically evaluated for amine stabilization:
Table 2: Protecting Group Efficiency for (5-(Methoxymethyl)isoxazol-3-yl)methanamine Synthesis
Protecting Group | Coupling Yield | Deprotection Yield | Side Reactions | Compatibility |
---|---|---|---|---|
Boc (tert-butyloxycarbonyl) | 85–92% | 88–95% | None | Suzuki coupling, alkylation [3] |
Cbz (benzyloxycarbonyl) | 80–87% | 82–90% | Over-reduction to methyl | Hydrogenation conditions [4] |
Acetyl | 90–95% | 70–75% | Incomplete hydrolysis | Limited to non-basic steps [4] |
Phthaloyl | 75–80% | 60–65% | Ring-opening | Low pH steps [4] |
Trityl | 70–78% | 85–90% | Steric hindrance | Nucleophilic substitution [4] |
The Boc group is optimal, balancing stability during cross-coupling and mild deprotection with TFA. Cbz is viable but requires cautious hydrogenation to avoid methoxymethyl cleavage [3] [4].
(5-(Methoxymethyl)isoxazol-3-yl)methanamine serves as a precursor for three analog classes:
Table 3: Bioactive Analogs Derived from (5-(Methoxymethyl)isoxazol-3-yl)methanamine
Analog Structure | Biological Target | Key Modification | Activity Enhancement |
---|---|---|---|
5-(CF₃)isoxazol-3-yl)methanamine | Antibacterial | CF₃ for CH₂OCH₃ | Improved Log P [5] |
5-(2-Fluorophenyl)-3-(aminomethyl)isoxazole | RORγt | Ortho-fluoro benzoic acid at C4 linker | 10× potency (nM IC₅₀) [3] |
Isoxazole-oxazolidinone hybrids | MAO inhibitors | Triazolylmethyl linker | Anticancer activity [8] |
Critical to analog synthesis is the chemoselective modification of the amine group after isoxazole functionalization. For instance, reductive amination of aldehydes with the pre-formed isoxazole amine minimizes side reactions [3] [9].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: